eEF2K-IN-21I
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Overview
Description
eEF2K-IN-21I is an eEF2K inhibitor, inducing significant apoptosis through classical apoptotic pathways.
Scientific Research Applications
Role in Cancer Therapy
eEF2K (eukaryotic elongation factor 2 kinase) is identified as a potential target for cancer treatment. Inhibitors of eEF2K, such as eEF2K-IN-21I, play a crucial role in the development of cancer chemotherapies. eEF2K regulates various cancer-related processes including cell cycle, autophagy, apoptosis, angiogenesis, invasion, and metastasis. Its expression is elevated in many cancer cells, aiding their survival under harsh microenvironment conditions like hypoxia and nutrient depletion (Zhang et al., 2021).
Inhibitors as Molecular Targets
Research highlights the significance of eEF2K in various cancers, including breast, pancreatic, and lung cancers. The overexpression of eEF2K is linked with poor patient survival. This makes this compound and similar compounds highly relevant for targeted cancer therapy. Novel inhibitors like this compound have been investigated for their ability to inhibit eEF2K activity in cancer cells, leading to the suppression of tumor growth and progression (Karakas & Ozpolat, 2020).
Application in Targeted Therapeutics
New derivatives and compounds have been synthesized and evaluated for their eEF2K inhibitory activity. For instance, etodolac derivatives have been explored for their potential in targeted cancer therapy, particularly in triple-negative breast cancer (TNBC), showcasing the therapeutic relevance of eEF2K inhibitors like this compound (Onder et al., 2022).
Potential in Lung Cancer Treatment
In lung cancer, eEF2K inhibitors have been shown to inhibit cell proliferation and affect the efficacy of other cancer treatments. The specific mechanisms through which eEF2K influences cancer cell biology, such as by interacting with other proteins, underline its potential as a target for lung cancer therapy (Xiao et al., 2020).
Role in Atherosclerosis
Beyond cancer, eEF2K also plays a role in chronic inflammatory diseases like atherosclerosis. Inhibiting eEF2K reduces foam cell formation in macrophages, a key process in atherosclerosis development. This suggests a potential therapeutic application of eEF2K inhibitors in treating such conditions (Fernando et al., 2022).
Properties
Molecular Formula |
C16H12Cl2N2O4S |
---|---|
Molecular Weight |
399.24 |
IUPAC Name |
3-((4-Cyanophenyl)sulfonamido)-3-(2,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-11-3-6-13(14(18)7-11)15(8-16(21)22)20-25(23,24)12-4-1-10(9-19)2-5-12/h1-7,15,20H,8H2,(H,21,22) |
InChI Key |
VNOIISWSHOWBRB-UHFFFAOYSA-N |
SMILES |
O=C(O)CC(NS(=O)(C1=CC=C(C#N)C=C1)=O)C2=CC=C(Cl)C=C2Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
eEF2KIN-21I; eEF2K-IN21I; eEF2K IN 21I; eEF2K-IN-21I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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